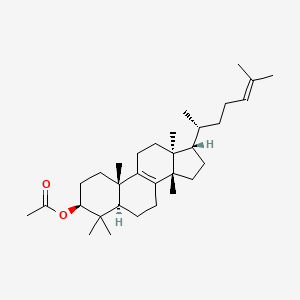
Euphol acetate
描述
Euphol acetate is a euphane-type triterpene alcohol acetate, structurally similar to cholesterol. It is derived from the sap of the medicinal plant Euphorbia tirucalli. This compound has a molecular formula of C32H52O2 and a molecular weight of 468.75 g/mol . This compound is known for its wide range of pharmacological properties, including anti-inflammatory and anti-cancer effects .
作用机制
- Primary Targets : Euphol acetate primarily targets glioma cells, specifically glioblastoma (GBM), which is the most aggressive type of brain tumor .
- This compound induces autophagy, a cellular process that leads to self-degradation of damaged components. It activates the autophagy-associated protein LC3-II and promotes the formation of acidic vesicular organelles. Bafilomycin A1 enhances this cytotoxicity .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
Euphol acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress TGF-β signaling by inducing TGF-β receptor movement into lipid-raft microdomains and degrading TGF-β receptors . This compound also inhibits the activity of monoacylglycerol lipase (MGL) through a reversible mechanism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exerts cytotoxic effects on cancer cell lines, reducing both proliferation and cell motility . This compound also influences cell function by activating autophagy-associated cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces the movement of TGF-β receptors into lipid-raft microdomains, leading to the degradation of these receptors . This results in the suppression of TGF-β signaling . This compound also activates autophagy-associated cell death, which contributes to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have concentration-dependent cytotoxic effects on cancer cell lines . The expression of the autophagy-associated protein LC3-II and acidic vesicular organelle formation were markedly increased over time, with Bafilomycin A1 potentiating cytotoxicity .
Metabolic Pathways
It is known to inhibit the activity of MGL, suggesting that it may interact with lipid metabolism pathways .
准备方法
Synthetic Routes and Reaction Conditions
Euphol acetate can be synthesized through the reaction of euphol with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the acetylation process . The reaction conditions usually include a temperature range of 0-5°C and a reaction time of several hours to ensure complete acetylation.
Industrial Production Methods
The industrial production of this compound involves the extraction of euphol from Euphorbia tirucalli, followed by its acetylation. The extraction process includes alcohol extraction, silica gel column separation, and reversed-phase high-performance liquid chromatography to obtain a pure euphol product . The purified euphol is then reacted with acetic anhydride under controlled conditions to produce this compound.
化学反应分析
Types of Reactions
Euphol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound back to euphol.
Substitution: Substitution reactions can occur at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of euphol.
Substitution: Formation of various esters depending on the nucleophile used.
科学研究应用
Euphol acetate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other triterpenoids and natural products.
Biology: Studied for its role in modulating cellular signaling pathways, particularly in cancer cells.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.
相似化合物的比较
Euphol acetate is compared with other similar compounds, such as:
Euphol: The parent compound of this compound, known for its anti-inflammatory and anti-cancer properties.
Lanosterol: A triterpenoid with a similar structure, involved in cholesterol biosynthesis.
Cycloartenol: Another triterpenoid with structural similarities, used in the synthesis of various steroids.
This compound is unique due to its specific acetylation, which enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24+,27+,28+,30-,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPJGMMIYJVBR-KMDRULEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



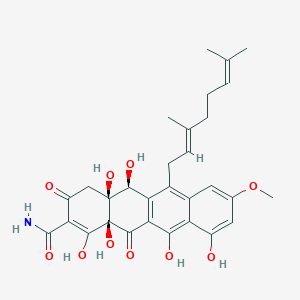
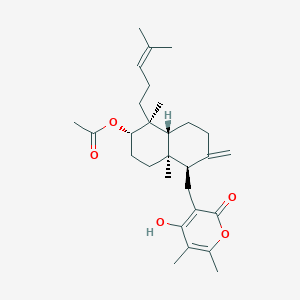
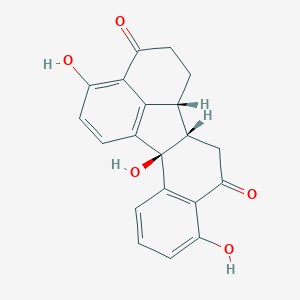
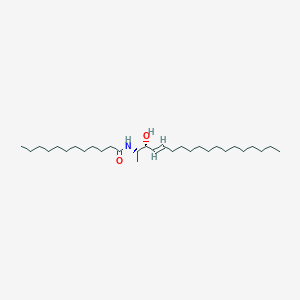
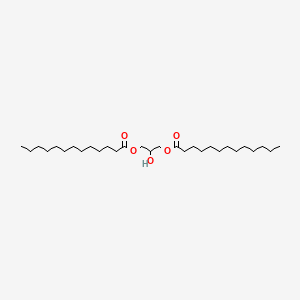
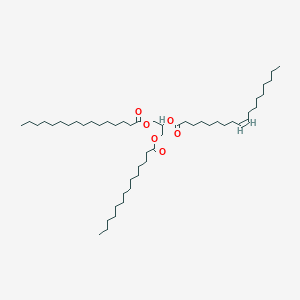
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)
![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)
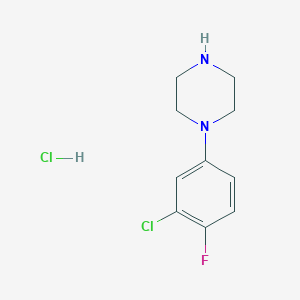
![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)
![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)
![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)
![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)
